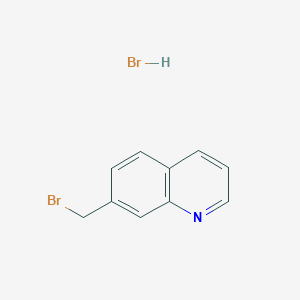

7-(Bromomethyl)quinoline hydrobromide

Description

Properties

IUPAC Name |

7-(bromomethyl)quinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.BrH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBJLKLNROHUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CBr)N=C1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617246 | |

| Record name | 7-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188874-61-5 | |

| Record name | 7-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Steps

Limitations

-

Byproduct Formation : Competing reactions at the quinoline ring reduce selectivity.

-

Yield Constraints : Reported yields for analogous compounds rarely exceed 50%.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

-

HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >98% purity.

-

Melting Point : The hydrobromide salt typically melts at 180–185°C (decomposition).

Industrial-Scale Considerations

Large-scale production requires modifications for safety and efficiency:

Chemical Reactions Analysis

7-(Bromomethyl)quinoline hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

7-(Bromomethyl)quinoline hydrobromide serves as an intermediate in the synthesis of various organic compounds. It is utilized as a building block for more complex molecules, facilitating:

- Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles.

- Oxidation and Reduction Reactions: It can be converted into different quinoline derivatives.

- Coupling Reactions: It can couple with other aromatic compounds to yield complex structures.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Properties: It exhibits selective antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 62.50 to 250 µg/ml .

- Anticancer Activity: Research indicates that it shows significant antiproliferative effects against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer), with IC50 values between 2–50 µg/ml .

Medicine

Explorations into its therapeutic applications have revealed potential benefits in treating:

- Neurodegenerative Disorders: Investigations suggest that compounds like this compound could be effective in addressing diseases such as Alzheimer's disease due to their ability to interact with specific molecular targets involved in neurodegeneration .

Case Studies

- Anticancer Activity Study : A study evaluated various substituted quinolines, including this compound, for their cytotoxic effects on several cancer cell lines. The results demonstrated significant antiproliferative activity against A549 and MCF7 cells .

- Antimicrobial Efficacy : Research highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as a new antimicrobial agent in the fight against resistant strains .

- Neuroprotective Potential : Investigations into the compound's effects on neurodegenerative diseases indicated promising results in modulating pathways associated with neuronal health and survival .

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)quinoline hydrobromide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

6-(Bromomethyl)-2-methylquinoline (CAS: 141848-60-4)

2-(Bromomethyl)-4-methylpyridine Hydrobromide (CAS: 1956322-40-9)

- Molecular Formula: C₇H₉Br₂N

- Key Differences: A pyridine analog with bromomethyl at position 2. Pyridine’s lower aromaticity compared to quinoline results in distinct electronic properties, influencing its use in coordination chemistry and drug discovery .

Halogenated Quinoline Derivatives

7-Bromo-2-chloro-3-ethylquinoline (CAS: 132118-52-6)

7-Bromo-4-chloro-3-nitroquinoline

- Molecular Formula: C₉H₄BrClN₂O₂

- Key Differences: Nitro and chloro groups introduce strong electron-withdrawing effects, altering redox behavior. Used in materials science for designing optoelectronic polymers .

Functionalized Quinoline Salts

7-(Bromomethyl)quinoline Hydrobromide vs. Neutral Derivatives

| Property | This compound | 7-(Bromomethyl)quinoline (Neutral) |

|---|---|---|

| Solubility | High in polar solvents (H₂O, DMSO) | Limited, requires non-polar solvents |

| Stability | Enhanced due to salt formation | Prone to decomposition under heat |

| Applications | Drug intermediates, alkylation reactions | Catalysis, ligand synthesis |

| Synthesis | Radical bromination + acid treatment | Direct bromination of 7-methylquinoline |

Biological Activity

7-(Bromomethyl)quinoline hydrobromide, a compound belonging to the quinoline family, has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 7-(bromomethyl)quinoline;hydrobromide

- Molecular Formula : C10H8BrN·BrH

- Molecular Weight : 324.14 g/mol

- Appearance : White crystalline powder, soluble in water.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Antimicrobial Activity : The compound may inhibit DNA synthesis in bacteria by cleaving bacterial DNA gyrase and type IV topoisomerase, leading to cell death.

- Anticancer Properties : It shows significant antiproliferative effects against various cancer cell lines, potentially by binding to DNA and disrupting cellular processes .

- Enzyme Inhibition : It has been identified as an effective inhibitor of acetylcholinesterase (AChE) and carbonic anhydrase isoforms (hCA I and II), with Ki values indicating strong binding affinity .

Antimicrobial Activity

Research indicates that this compound exhibits selective antimicrobial properties against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values range from 62.50 to 250 μg/ml for various pathogenic strains .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative potency against several cancer cell lines, including A549 (lung), HeLa (cervical), HT29 (colon), Hep3B (liver), and MCF7 (breast). The IC50 values reported are between 2–50 μg/ml, indicating promising anticancer potential .

Enzyme Inhibition Studies

The compound has been shown to inhibit key enzymes involved in various biological pathways:

| Enzyme | Ki Value (nM) |

|---|---|

| Acetylcholinesterase | 5.51 - 155.22 |

| Human carbonic anhydrase I | 46.04 - 956.82 |

| Human carbonic anhydrase II | 54.95 - 976.93 |

These findings suggest a multifaceted mechanism of action that could be leveraged for therapeutic applications .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various substituted quinolines, including this compound, revealing its effectiveness against resistant bacterial strains .

- Cytotoxicity in Cancer Cells : In a comparative study of quinoline derivatives, this compound was found to exhibit lower cytotoxicity while maintaining high antiproliferative activity against cancer cell lines compared to standard chemotherapeutics like cisplatin .

- Molecular Docking Studies : Molecular docking simulations have indicated that the compound binds effectively to target enzymes, providing insights into its potential as a lead compound for drug development .

Q & A

Q. What are the standard protocols for synthesizing 7-(bromomethyl)quinoline hydrobromide, and how can intermediates be characterized?

The synthesis typically involves bromination of a methyl-substituted quinoline precursor using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous solvents like CCl₄ or acetonitrile . Key intermediates, such as 6-methylquinoline derivatives, are brominated at the methyl group to yield the bromomethyl product. Post-synthesis, characterization employs:

Q. What safety precautions are critical when handling this compound?

Due to its reactivity and potential toxicity:

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Variations in melting points (e.g., >280°C vs. lower ranges) may stem from hydration states or impurities. To address this:

- Perform thermogravimetric analysis (TGA) to detect hydrate decomposition.

- Compare NMR data with literature using standardized solvents (e.g., DMSO-d₆ or CDCl₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize di-bromination by-products during synthesis?

Di-bromination at unintended positions (e.g., quinoline ring) is a common challenge. Strategies include:

- Temperature control : Maintain 0–5°C during NBS addition to suppress radical overactivity.

- Solvent selection : Use non-polar solvents (e.g., CCl₄) to limit side reactions.

- Stoichiometry : Limit NBS to 1.1 equivalents and monitor progress via TLC .

Table 1 : Comparison of Reaction Conditions and By-Product Yields

| Condition | By-Product Yield (%) | Purity (%) |

|---|---|---|

| NBS (1.1 eq), 0°C | 5–8 | 92 |

| NBS (1.5 eq), 25°C | 15–20 | 85 |

Q. What role does this compound play in synthesizing pharmaceutical intermediates?

This compound is a key precursor for alkylation reactions in drug development. For example:

Q. How can computational methods aid in predicting the reactivity of this compound?

Q. What analytical challenges arise when studying degradation products of this compound?

Degradation under humidity/light may yield hydrobromic acid or quinoline oxides. Mitigation involves:

- Stability studies : Use accelerated aging (40°C/75% RH) with HPLC-MS monitoring.

- LC-QTOF : Identify low-abundance degradants via high-resolution mass fragmentation .

Methodological Considerations

Q. How should researchers design experiments to validate the compound’s role in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.